AD 198

描述

属性

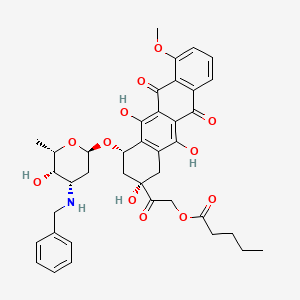

IUPAC Name |

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H43NO12/c1-4-5-14-28(42)50-19-27(41)39(48)16-23-31(38(47)33-32(36(23)45)35(44)22-12-9-13-25(49-3)30(22)37(33)46)26(17-39)52-29-15-24(34(43)20(2)51-29)40-18-21-10-7-6-8-11-21/h6-13,20,24,26,29,34,40,43,45,47-48H,4-5,14-19H2,1-3H3/t20-,24-,26-,29-,34+,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKSGXMOHXEUJY-YWVRLZQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NCC6=CC=CC=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NCC6=CC=CC=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H43NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40243893 |

Source

|

| Record name | N-benzyladriamycin-14-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98983-21-2 |

Source

|

| Record name | 2-[1,2,3,4,6,11-Hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-α-L-lyxo-hexopyranosyl]oxy]-2-naphthacenyl]-2-oxoethyl (2S,4S)-pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98983-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyladriamycin-14-valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098983212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-benzyladriamycin-14-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of AD 198 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AD 198 (N-benzyladriamycin-14-valerate) is a promising lipophilic anthracycline analog of doxorubicin that demonstrates potent anti-cancer activity in a variety of cancer cell lines, including those exhibiting multidrug resistance. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-neoplastic effects of this compound. Key findings indicate that this compound induces apoptosis through at least two distinct signaling pathways: a canonical pathway involving the activation of protein kinase C-delta (PKC-δ) and the p38 mitogen-activated protein kinase (MAPK), and a second pathway characterized by the suppression of the oncoprotein c-Myc. This document details the quantitative efficacy of this compound, the experimental protocols used to elucidate its mechanism, and visual representations of the key signaling pathways and experimental workflows.

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, often superior to its parent compound, doxorubicin, particularly in multidrug-resistant cell lines.

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Notes |

| Canine Transitional Cell Carcinoma | ||||

| K9TCC#1-Lillie | Canine Transitional Cell Carcinoma | ~0.4 | ~0.8 | |

| K9TCC#2-Dakota | Canine Transitional Cell Carcinoma | ~0.3 | ~0.6 | |

| K9TCC#4-Molly | Canine Transitional Cell Carcinoma | ~0.5 | ~1.0 | |

| Canine Osteosarcoma | ||||

| K9OSA#1-Zoe | Canine Osteosarcoma | ~0.2 | ~0.5 | |

| K9OSA#2-Nashville | Canine Osteosarcoma | ~0.3 | ~0.7 | |

| K9OSA#3-JJ | Canine Osteosarcoma | ~0.4 | ~0.9 | |

| Human Breast Cancer | ||||

| MCF7AD | P-glycoprotein-positive Breast Cancer | 0.15 | 2.5 | 96h continuous exposure.[1] |

| Human Ovarian Cancer | ||||

| A2780 DX5 | P-glycoprotein-positive Ovarian Carcinoma | 0.07 | 0.6 | 96h continuous exposure.[1] |

Core Mechanism of Action: Signaling Pathways

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis via two identified signaling cascades.

PKC-δ / p38 MAPK Pro-Apoptotic Signaling

In canine transitional cell carcinoma (K9TCC) and osteosarcoma (K9OSA) cells, this compound activates a pro-apoptotic signaling cascade initiated by Protein Kinase C-delta (PKC-δ).[2] This activation leads to the subsequent phosphorylation and activation of p38 MAPK.[2] The activated p38 MAPK then likely phosphorylates a suite of downstream effector proteins that collectively drive the cell towards apoptosis. This culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, and the subsequent cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP).[2]

Suppression of c-Myc Oncogene

In TRAF3-deficient mouse B lymphoma and human multiple myeloma cells, this compound demonstrates a potent ability to suppress the expression of the c-Myc oncoprotein.[1] This effect is observed at both the mRNA and protein levels, suggesting that this compound may interfere with the transcriptional regulation or stability of c-Myc.[3] The downregulation of c-Myc, a critical driver of cell proliferation and survival, is a key component of this compound's anti-tumor activity in these hematological malignancies.[1] Notably, this mechanism may be independent of PKC-δ nuclear translocation.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action are provided below.

Cell Viability Assay (MTS Assay)

This assay is used to assess the metabolic activity of a cell population, which is indicative of cell viability and proliferation.

Protocol:

-

Seed canine transitional cell carcinoma (K9TCC) or osteosarcoma (K9OSA) cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound or doxorubicin (typically 0.1, 0.5, and 1 µM) for 48 hours.[4]

-

Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) to each well.

-

Incubate the plate for 2-4 hours at 37°C in a humidified, 5% CO₂ incubator.

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Caspase-3/7 Activity Assay

This luminescent assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

-

Plate cells in a 96-well plate and treat with this compound (e.g., 1 µM) for 24 hours.[4]

-

Lyse the cells in ice-cold RIPA buffer.[4]

-

Incubate 30 µg of protein from the cell lysates with a proluminescent caspase-3/7 substrate in a 1:1 ratio in a 96-well plate at room temperature for 1 hour.[4]

-

Measure the luminescence using a plate reader.[4]

-

Normalize the luminescence values to the protein concentration and express the results as a fold change relative to the untreated control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as cleaved PARP, and phosphorylated forms of PKC-δ and p38.

Protocol:

-

Treat cells with this compound for the desired time and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for cleaved PARP, phospho-PKC-δ, phospho-p38, or other proteins of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control such as β-actin.

In Vivo Tumor Xenograft Model

The anti-tumor efficacy of this compound has been evaluated in vivo using a TRAF3-/- mouse B lymphoma model.

Protocol:

-

Transplant TRAF3-/- mouse B lymphoma cells into NOD SCID mice.

-

Once tumors are established, administer this compound via an appropriate route (e.g., intraperitoneal injection).

-

Monitor tumor growth over time by measuring tumor volume.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

-

Evaluate treatment efficacy by comparing tumor growth and survival rates between treated and control groups.

Conclusion

This compound is a potent anti-cancer agent with a multifaceted mechanism of action. Its ability to induce apoptosis through both PKC-δ/p38 MAPK signaling and c-Myc suppression highlights its potential as a therapeutic agent for a range of cancers, including those that are resistant to conventional chemotherapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel cancer therapies.

References

- 1. N-benzyladriamycin-14-valerate (this compound) exhibits potent anti-tumor activity on TRAF3-deficient mouse B lymphoma and human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel derivative of doxorubicin, AD198, inhibits canine transitional cell carcinoma and osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

In-Depth Technical Guide: Synthesis and Chemical Structure of AD 198 (N-benzyladriamycin-14-valerate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD 198, chemically known as N-benzyladriamycin-14-valerate, is a semi-synthetic derivative of the widely used chemotherapeutic agent doxorubicin (Adriamycin). This lipophilic anthracycline has demonstrated a distinct pharmacological profile, including the ability to circumvent multidrug resistance (MDR) and a mechanism of action that involves the modulation of protein kinase C (PKC) signaling pathways. This technical guide provides a comprehensive overview of the synthesis, chemical structure, and key biological activities of this compound, intended to serve as a resource for researchers in oncology and medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by two key structural modifications to the parent doxorubicin molecule: the addition of a benzyl group to the amino sugar moiety (N-benzylation) and the esterification of the C-14 hydroxyl group with valeric acid. These modifications significantly increase the lipophilicity of the compound compared to doxorubicin.

Chemical Identification

| Property | Value |

| Systematic Name | N-benzyladriamycin-14-valerate |

| Synonym | This compound |

| CAS Number | 98983-21-2 |

| Molecular Formula | C₃₉H₄₃NO₁₂ |

| Molecular Weight | 717.77 g/mol |

Structural Diagram

Caption: Simplified block diagram of the this compound chemical structure.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from doxorubicin. The key transformations are the selective N-benzylation of the daunosamine sugar and the esterification of the C-14 hydroxyl group. While a detailed, publicly available, step-by-step protocol is not readily found in a single source, the synthesis can be inferred from related literature on adriamycin analogs developed by M. Israel and colleagues. The general synthetic strategy involves the following key steps:

Synthetic Workflow

Caption: General workflow for the semi-synthesis of this compound from doxorubicin.

Postulated Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of similar adriamycin derivatives. Exact conditions such as reaction times, temperatures, and purification solvents would require optimization.

Step 1: N-Benzylation of Doxorubicin

-

Reaction Setup: Doxorubicin hydrochloride is dissolved in a suitable solvent mixture, such as methanol and a non-protic solvent like dichloromethane.

-

Reagents: An excess of benzaldehyde is added, followed by a reducing agent, typically sodium cyanoborohydride. The reaction proceeds via reductive amination.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours to days, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product, N-benzyladriamycin (AD 288), is extracted and purified, often by column chromatography.

Step 2: 14-O-Esterification of N-Benzyladriamycin

-

Reaction Setup: The purified N-benzyladriamycin is dissolved in a dry, aprotic solvent such as pyridine or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Valeric anhydride or valeryl chloride is added as the acylating agent. A catalyst, such as 4-dimethylaminopyridine (DMAP), may be used to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched, and the crude product is extracted. The final product, this compound, is purified by column chromatography on silica gel.

Quantitative Data

Quantitative data for the synthesis of this compound is not extensively reported in the public domain. However, based on the synthesis of analogous compounds, the following are expected analytical characterization methods.

| Data Type | Expected Observations |

| Yield | Moderate to good yields are expected for each step, with overall yields depending on the efficiency of purification. |

| ¹H NMR | The spectrum would confirm the presence of the benzyl group protons, the valerate chain protons, and the characteristic protons of the adriamycin core. |

| ¹³C NMR | The spectrum would show carbons corresponding to the adriamycin skeleton, the benzyl group, and the valerate ester. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of this compound (717.77 g/mol ) would be observed. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl, ketone, ester, and amine functional groups would be present. |

| Purity (HPLC) | High-performance liquid chromatography would be used to determine the purity of the final compound. |

Mechanism of Action and Signaling Pathway

This compound exhibits a distinct mechanism of action compared to doxorubicin. Its increased lipophilicity allows it to bypass P-glycoprotein-mediated drug efflux, a common mechanism of multidrug resistance.[1] Unlike doxorubicin, which primarily intercalates with DNA and inhibits topoisomerase II, this compound exerts its cytotoxic effects through the activation of protein kinase C-delta (PKC-δ) and the subsequent p38 MAP kinase signaling pathway, leading to apoptosis.

References

AD 198: A Technical Overview of a Novel Anthracycline

An In-depth Guide on the Discovery, Development, and Mechanism of Action of AD 198 (Benzarubicin)

This technical guide provides a comprehensive overview of the discovery, development history, and mechanism of action of this compound, also known as Benzarubicin. It is intended for researchers, scientists, and drug development professionals interested in the evolution of anthracycline-based chemotherapy. The document details the preclinical evaluation of this compound, presenting key quantitative data, experimental methodologies, and the signaling pathways involved in its antitumor activity.

Discovery and Development

This compound (N-benzyladriamycin-14-valerate) is a novel, semi-synthetic anthracycline developed in the laboratories at the University of Tennessee.[1] Key researchers involved in its development include Mervyn Israel and Leonard Lothstein. The primary motivation behind the synthesis of this compound was to create an anthracycline analog that could overcome the significant clinical challenges of multidrug resistance (MDR) and dose-limiting cardiotoxicity associated with conventional anthracyclines like doxorubicin (DOX).[1]

The development of this compound focused on modifying the chemical structure of doxorubicin to alter its cellular targets and mechanism of action. The addition of a benzyl group to the daunosamine sugar and a valerate ester at the C-14 position resulted in a highly lipophilic compound with distinct pharmacological properties.[2] Currently, Paradox Pharmaceuticals is involved in the continued development of Benzarubicin (this compound).[3][4] While extensive preclinical studies have been conducted, there is no publicly available information on this compound having entered human clinical trials.

Mechanism of Action

Unlike traditional anthracyclines that primarily target the cell nucleus and inhibit topoisomerase II, this compound exerts its cytotoxic effects through a distinct, extranuclear mechanism.[1] The principal cellular action of this compound is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases involved in various cellular signaling pathways.[1]

This compound specifically binds to the C1b (diacylglycerol-binding) regulatory domain of conventional and novel PKC isoforms.[1] This binding mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to the activation of PKC. The activation of specific PKC isoforms, particularly PKC-delta (PKC-δ), triggers a cascade of downstream signaling events that ultimately lead to apoptosis (programmed cell death) in cancer cells.[5]

One of the key downstream pathways activated by this compound-mediated PKC-δ activation is the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[5] This leads to the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein) and ATF2 (activating transcription factor 2), contributing to the apoptotic response.[5]

Furthermore, this compound has been shown to suppress the expression of the oncoprotein c-Myc in some cancer cell lines, providing an additional, PKC-δ-independent mechanism of its anti-tumor activity.[5]

The unique mechanism of action of this compound allows it to circumvent common mechanisms of drug resistance, such as those mediated by the P-glycoprotein (Pgp) drug efflux pump.[6]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Preclinical Efficacy and Cardiotoxicity Profile

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines, including those that are resistant to conventional chemotherapy agents. A key feature of this compound is its effectiveness in multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein.

| Cell Line | Cancer Type | Resistance Phenotype | Doxorubicin IC50 (µM) | This compound IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Pgp-negative | Not specified | Not specified | [6] |

| MCF-7/AD | Breast Cancer | Pgp-positive | 2.5 | 0.15 | [6] |

| A2780 | Ovarian Carcinoma | Pgp-negative | Not specified | Not specified | [6] |

| A2780/DX5 | Ovarian Carcinoma | Pgp-positive | 0.6 | 0.07 | [6] |

| K9TCC#1-Lillie | Canine Transitional Cell Carcinoma | - | ~0.8 | ~0.4 | [5] |

| K9TCC#2-Dakota | Canine Transitional Cell Carcinoma | - | ~0.7 | ~0.3 | [5] |

| K9TCC#4-Molly | Canine Transitional Cell Carcinoma | - | ~1.0 | ~0.6 | [5] |

| K9OSA#1-Zoe | Canine Osteosarcoma | - | ~0.6 | ~0.3 | [5] |

| K9OSA#2-Nashville | Canine Osteosarcoma | - | ~0.5 | ~0.25 | [5] |

| K9OSA#3-JJ | Canine Osteosarcoma | - | ~0.9 | ~0.5 | [5] |

IC50 values are approximate and were estimated from graphical data in the cited reference where not explicitly stated.

In Vivo Efficacy and Toxicity

In vivo studies in rodent models have confirmed the anti-tumor activity of this compound and have highlighted its significantly improved safety profile compared to doxorubicin. Chronic administration of this compound to mice did not result in the dose-dependent ventricular damage observed with doxorubicin.[1] Furthermore, this compound has demonstrated a greater systemic safety profile, with no detectable pulmonary or hepatic toxicity at its maximum tolerated dose in rodent studies.[3]

Cardioprotective Effects

A remarkable and unexpected finding during the development of this compound was its cardioprotective properties. Despite containing the same quinone ring structure as doxorubicin, which is responsible for the generation of reactive oxygen species (ROS) and subsequent cardiotoxicity, this compound does not cause significant cardiac damage.[1] This is attributed to its ability to activate PKC-epsilon (PKC-ε) in cardiomyocytes.[1] The activation of PKC-ε is a key component of the protective mechanism known as ischemic preconditioning.[1] In fact, studies have shown that this compound can protect the heart from damage induced by doxorubicin and from ischemia-reperfusion injury.[7]

The diagram below illustrates the dual role of this compound in cancer cells and cardiomyocytes.

Experimental Protocols

Detailed experimental protocols for the studies cited are often proprietary to the conducting laboratories. However, this section provides a generalized methodology for key assays used in the evaluation of this compound, based on standard laboratory practices.

Cell Viability Assay (MTT/MTS Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or a control compound (e.g., doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).

-

Reagent Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Metabolically active cells convert the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 490 and 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting cell viability against drug concentration.

The general workflow for a cell viability assay is depicted below.

Protein Kinase C (PKC) Activity Assay

This assay measures the ability of a compound to activate PKC.

-

Sample Preparation: Cell lysates or purified PKC enzyme are prepared.

-

Reaction Mixture: A reaction mixture is prepared containing a PKC-specific substrate (e.g., a peptide with a PKC phosphorylation site), ATP (often radiolabeled with ³²P), and necessary cofactors (e.g., calcium, phospholipids).

-

Initiation of Reaction: The cell lysate or purified enzyme is added to the reaction mixture, along with this compound or a control compound, to initiate the kinase reaction.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period to allow for the phosphorylation of the substrate by PKC.

-

Termination of Reaction: The reaction is stopped, often by adding a solution that denatures the enzyme or chelates essential ions.

-

Separation and Detection: The phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper that binds the phosphorylated substrate).

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter, which is proportional to the PKC activity.

Conclusion

This compound represents a significant advancement in the design of anthracycline-based chemotherapeutics. Its unique mechanism of action, centered on the activation of PKC, allows it to overcome clinically relevant mechanisms of drug resistance. More importantly, its favorable safety profile, particularly the lack of cardiotoxicity and its inherent cardioprotective effects, addresses the most significant limitation of conventional anthracyclines. While this compound has demonstrated considerable promise in preclinical studies, its progression to clinical trials and potential therapeutic application in humans remains to be seen. The extensive preclinical data, however, provide a strong rationale for its further development and investigation.

References

- 1. N-Benzyladriamycin-14-valerate (this compound): a non-cardiotoxic anthracycline that is cardioprotective through PKC-epsilon activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and intracellular biotransformation of N-benzyladriamycin-14-valerate (this compound) are modulated by changes in 14-O-acyl chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pipeline - Paradox Pharmaceuticals, Inc. [paradoxpharma.com]

- 4. paradoxpharma.com [paradoxpharma.com]

- 5. A novel derivative of doxorubicin, AD198, inhibits canine transitional cell carcinoma and osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity of N-benzyl-adriamycin-14-valerate (AD198), a new anthracycline derivate, in multidrug resistant human ovarian and breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AD 198 (N-benzyladriamycin-14-valerate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD 198, also known as N-benzyladriamycin-14-valerate, is a semisynthetic, lipophilic analog of the widely used chemotherapeutic agent doxorubicin. Developed to overcome the limitations of conventional anthracyclines, particularly multidrug resistance (MDR) and cardiotoxicity, this compound exhibits a distinct pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical data. It is designed to be a valuable resource for researchers and professionals involved in the development of novel anticancer therapies. This guide summarizes key quantitative data in structured tables, details experimental protocols for pivotal studies, and presents complex biological pathways and workflows through detailed diagrams.

Introduction

Anthracyclines, such as doxorubicin, have been a cornerstone of cancer chemotherapy for decades. However, their clinical utility is often hampered by the development of multidrug resistance, frequently mediated by the overexpression of P-glycoprotein (P-gp), and cumulative dose-dependent cardiotoxicity. This compound was designed to circumvent these challenges. Its increased lipophilicity and structural modifications, including the N-benzyl group and the 14-O-valerate ester, are key to its unique mechanism of action and its ability to remain effective in MDR cancer cells. This document synthesizes the available preclinical data to provide a detailed understanding of this compound's pharmacological properties.

Pharmacokinetics

The study of this compound's absorption, distribution, metabolism, and excretion (ADME) is crucial for its development as a therapeutic agent. While comprehensive clinical pharmacokinetic data is not publicly available, preclinical studies in rats provide initial insights into its in vivo behavior.

In Vivo Pharmacokinetic Profile in Rats

Following a single intravenous (IV) dose of 5 mg/kg in anesthetized rats, this compound exhibits a triphasic plasma decay pattern. This suggests a multi-compartment pharmacokinetic model, characterized by an initial rapid distribution phase followed by a much slower elimination phase. The plasma decay is described as having extremely rapid alpha and beta phases, succeeded by a very long terminal elimination phase[1].

Metabolism and Excretion

This compound undergoes significant metabolism in vivo. The 14-O-valerate moiety is labile and subject to cleavage, leading to the formation of N-benzyladriamycin (AD 288). The principal metabolites identified in plasma, bile, and urine of rats are summarized in the table below. Notably, the parent drug is not detected in bile or urine, indicating extensive metabolism prior to excretion[1]. The primary route of excretion for anthracyclines is through the bile[2].

Table 1: Metabolites of this compound in Rats Following a Single IV Dose

| Biological Matrix | Principal Metabolites Detected |

| Plasma | N-benzyladriamycin (AD 288), N-benzyladriamycinol (AD 298), Doxorubicin (very low levels), Doxorubicinol (very low levels) |

| Bile | Doxorubicin, N-benzyladriamycin (AD 288) (low levels), N-benzyladriamycinol (AD 298) (low levels), Doxorubicinol (low levels) |

| Urine | N-benzyladriamycin (AD 288), N-benzyladriamycinol (AD 298) (low levels), Doxorubicin (low levels) |

Data sourced from a study in anesthetized rats following a single 5 mg/kg IV dose of [14C]-AD 198[1].

Figure 1: Metabolic Pathway and Excretion of this compound.

Pharmacodynamics

The pharmacodynamics of this compound are markedly different from doxorubicin, which primarily acts through DNA intercalation and inhibition of topoisomerase II. This compound's unique mechanism of action is central to its ability to overcome multidrug resistance.

Mechanism of Action

This compound's primary mechanism of action involves the activation of Protein Kinase C (PKC), particularly the delta isoform (PKC-δ). Unlike doxorubicin, this compound does not significantly bind to DNA or inhibit topoisomerase II. Its lipophilic nature allows it to localize in the cytoplasm, where it interacts with PKC-δ. This interaction triggers a cascade of downstream signaling events, ultimately leading to apoptosis.

The key steps in the proposed mechanism of action are:

-

PKC-δ Activation: this compound acts as a PKC-δ activator.

-

Mitochondrial Translocation: Upon activation, PKC-δ translocates to the mitochondria.

-

Phosphorylation of Downstream Targets: In the mitochondria, PKC-δ phosphorylates key effector proteins, such as phospholipid scramblase 3 (PLS3), which plays a critical role in the apoptotic response[3].

-

Apoptosis Induction: The phosphorylation cascade initiated by PKC-δ leads to the activation of caspases and subsequent apoptosis.

Furthermore, in certain cancer types like TRAF3-deficient mouse B lymphoma and human multiple myeloma, this compound has been shown to suppress c-Myc expression and inhibit the phosphorylation of ERK, p38, and JNK, suggesting a potential PKC-δ-independent mechanism of action in these contexts[4].

Figure 2: Proposed Signaling Pathway of this compound-Induced Apoptosis.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a range of human and canine cancer cell lines, including those that exhibit the classical multidrug-resistant phenotype due to P-gp overexpression.

Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Resistance Phenotype | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

| MCF7AD | Breast Carcinoma | P-gp positive | 0.15 | Doxorubicin | 2.5 |

| A2780 DX5 | Ovarian Carcinoma | P-gp positive | 0.07 | Doxorubicin | 0.6 |

| K9TCC | Canine Transitional Cell Carcinoma | - | Lower than Doxorubicin | Doxorubicin | - |

| K9OSA | Canine Osteosarcoma | - | Lower than Doxorubicin | Doxorubicin | - |

IC50 values for MCF7AD and A2780 DX5 are for 96 hours of continuous exposure. Data for canine cell lines indicates greater efficacy than doxorubicin without specifying exact IC50 values[5].

Preclinical Toxicology

Preclinical safety evaluation is a critical component of drug development. While comprehensive toxicology reports for this compound are not publicly available, some initial findings on its toxicity profile have been reported.

Hematotoxicity

In a study in rats, this compound was shown to be less hematotoxic than doxorubicin. An intravenous dose of 24.6 mg/kg of this compound (equivalent to the murine LD50 dose) resulted in a 45% reduction in white blood cell (WBC) count, with recovery by day 10. In contrast, a 10 mg/kg IV dose of doxorubicin (the highest nonlethal dose in mice) caused an 80% decline in WBCs with only partial recovery by day 17[1].

Cardiotoxicity

A key advantage of this compound is its reported reduced cardiotoxicity compared to doxorubicin. In a rodent model, this compound was found to be non-cardiotoxic[5]. This is a significant finding, as cardiotoxicity is a major dose-limiting factor for doxorubicin.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies used in key studies of this compound.

In Vitro Cytotoxicity Assays

-

Cell Lines: Human breast carcinoma (MCF7AD), human ovarian carcinoma (A2780 DX5), canine transitional cell carcinoma (K9TCC), and canine osteosarcoma (K9OSA) cell lines were used.

-

Drug Exposure: Cells were continuously exposed to varying concentrations of this compound and a comparator drug (e.g., doxorubicin) for a specified duration (e.g., 96 hours).

-

Viability Assessment: Cell viability was determined using standard methods, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Pharmacokinetic Studies in Rats

-

Animal Model: Anesthetized rats were used.

-

Drug Administration: A single intravenous dose of [14C]-labeled this compound (5 mg/kg) was administered.

-

Sample Collection: Plasma, bile, and urine samples were collected at various time points.

-

Sample Analysis: Samples were analyzed by reversed-phase high-performance liquid chromatography (HPLC) with flow-fluorescence detection and liquid scintillography to identify and quantify the parent drug and its metabolites.

Figure 3: General Workflow for the Preclinical Evaluation of this compound.

Conclusion and Future Directions

This compound (N-benzyladriamycin-14-valerate) is a promising lipophilic anthracycline analog with a distinct pharmacological profile that differentiates it from doxorubicin. Its ability to circumvent multidrug resistance and its reduced cardiotoxicity in preclinical models make it a compelling candidate for further development. The primary mechanism of action, involving the activation of PKC-δ and subsequent induction of apoptosis, offers a novel approach to cancer therapy.

However, it is important to note that the publicly available data on this compound is limited, particularly concerning comprehensive in vivo pharmacokinetics in various species and detailed long-term toxicology studies. Further research is warranted to fully elucidate its pharmacokinetic parameters, including bioavailability, tissue distribution, and clearance in larger animal models, and to conduct comprehensive safety and toxicology studies to support potential clinical trials. The development of a stable formulation for clinical use will also be a critical step. Continued investigation into the molecular mechanisms of this compound, including its potential PKC-δ-independent effects, will be valuable for identifying patient populations most likely to benefit from this novel agent.

References

- 1. Pharmacology of N-benzyladriamycin-14-valerate in the rat. | Sigma-Aldrich [merckmillipore.com]

- 2. Pharmacokinetics and metabolism of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-benzyladriamycin-14-valerate (AD198) induces apoptosis through protein kinase C-delta-induced phosphorylation of phospholipid scramblase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-benzyladriamycin-14-valerate (this compound) exhibits potent anti-tumor activity on TRAF3-deficient mouse B lymphoma and human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel derivative of doxorubicin, AD198, inhibits canine transitional cell carcinoma and osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Targets and Cellular Pathways of AD 198

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD 198 (N-benzyladriamycin-14-valerate) is a semi-synthetic anthracycline analogue that exhibits potent anti-tumor activity through mechanisms distinct from its parent compound, doxorubicin. Unlike doxorubicin, which primarily targets nuclear DNA and topoisomerase II, this compound's cytotoxic effects are mediated through its interaction with cytoplasmic targets, most notably the C1 domain of phorbol-responsive Protein Kinase C (PKC) isoforms. This interaction triggers a cascade of downstream signaling events, leading to cell cycle arrest and apoptosis. Key cellular pathways affected by this compound include the PKC signaling cascade, the MAPK pathway, and the regulation of the oncoprotein c-Myc. This technical guide provides a comprehensive overview of the known biological targets and cellular pathways of this compound, supported by quantitative data and detailed experimental protocols.

Primary Biological Target: Protein Kinase C (PKC)

The principal molecular target of this compound is the C1 regulatory domain of phorbol-responsive Protein Kinase C (PKC) isoforms.[1][2] this compound localizes almost exclusively in the cytoplasm, consistent with its interaction with cytoplasmic proteins like PKC.[2]

Mechanism of Action at the C1 Domain

This compound functions as a C1-ligand, competing with the endogenous ligand diacylglycerol (DAG) and phorbol esters for binding to the C1 domain of PKC.[1][2][3] This interaction is crucial for its biological activity, as evidenced by the correlation between the ability of this compound analogues to compete for [3H]phorbol-12,13-dibutyrate ([3H]PDBu) binding and their potency in inducing apoptosis.[1]

Isoform Specificity

This compound demonstrates activity towards phorbol-responsive PKC isoforms.[1] Among these, PKC-delta (PKCδ) has been frequently identified as a key mediator of this compound-induced apoptosis.[4][5][6][7] However, it is noteworthy that in certain cancer cell models, this compound can induce apoptosis through a PKCδ-independent mechanism, primarily via the suppression of c-Myc.[8]

Cellular Pathways Modulated by this compound

The engagement of PKC by this compound initiates a series of downstream signaling events that culminate in apoptosis and inhibition of cell proliferation.

PKC-Mediated Apoptosis

Activation of PKCδ by this compound is a central event in its pro-apoptotic signaling. This leads to a cascade of events including:

-

Mitochondrial Depolarization: Activated PKCδ translocates to the mitochondria, leading to a loss of mitochondrial membrane potential.[5][9]

-

Cytochrome c Release: The disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytosol.[5]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of the caspase cascade, most notably caspase-3, which is a key executioner of apoptosis.[5]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The effect of this compound on the MAPK pathway, which includes ERK, p38, and JNK, appears to be context-dependent and may vary between different cell types.

-

Inhibition of Pro-Survival Kinases: In some cancer cell lines, such as TRAF3-deficient mouse B lymphoma and human multiple myeloma cells, this compound has been shown to inhibit the phosphorylation of ERK1/2 and p38, and to a lesser extent, JNK.[8]

-

Activation of Pro-Apoptotic Kinases: Conversely, in other cell types, including canine transitional cell carcinoma and osteosarcoma cells, this compound activates the pro-apoptotic p38 MAPK pathway.[6][7] In human leukemia cells, this compound has been observed to rapidly induce Erk1/2 phosphorylation.[4][9]

c-Myc Suppression

A critical and potentially PKCδ-independent mechanism of this compound's anti-tumor activity is the potent suppression of the oncoprotein c-Myc.[8] this compound has been shown to decrease both c-Myc protein and mRNA levels in a dose- and time-dependent manner.[8] This suppression of a key driver of cell proliferation and survival is a significant contributor to the therapeutic efficacy of this compound.

Akt and STAT5 Pathways

The influence of this compound on the Akt and STAT5 pathways adds another layer of complexity to its mechanism of action.

-

Akt Pathway: Paradoxically, this compound has been reported to increase the phosphorylation and activation of the pro-survival kinase Akt in some cancer cells, even as it induces apoptosis.[6][8] The precise role of Akt activation in the overall cellular response to this compound remains to be fully elucidated.

-

STAT5 Pathway: this compound has been shown to rapidly induce the phosphorylation of STAT5, a transcription factor involved in cell survival and proliferation.[4][9]

Quantitative Data

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Value | Target/Cell Line | Reference |

| Ki | 2.8 µM | Rat Brain PKC ([3H]PDBu binding) | [2] |

| IC50 | 9 µM | Rat Brain PKC ([3H]PDBu binding) | [2] |

| IC50 | 0.15 µM | MCF7AD (Pgp-positive breast cancer) | [8] |

| IC50 | 0.07 µM | A2780 DX5 (Pgp-positive ovarian carcinoma) | [8] |

| Effective Concentration | 0.25 - 4 µM | c-Myc suppression in various B lymphoma and multiple myeloma cell lines | [8] |

Signaling Pathway and Experimental Workflow Diagrams

Detailed Experimental Protocols

Competitive PKC Binding Assay with [3H]Phorbol-12,13-dibutyrate ([3H]PDBu)

This assay measures the ability of this compound to compete with the radiolabeled phorbol ester, [3H]PDBu, for binding to the C1 domain of PKC.

Materials:

-

Purified PKC or cell lysates containing PKC

-

[3H]PDBu

-

This compound stock solution

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), with 1 mM CaCl2, 1 mM DTT, and 100 µg/mL phosphatidylserine

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4) with 1 mM CaCl2

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microfuge tube, combine the PKC preparation, a fixed concentration of [3H]PDBu (typically at its Kd), and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, include a high concentration of unlabeled PDBu.

-

Incubate the reaction mixture at room temperature for 15-30 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 and Ki values.

Western Blot Analysis of Protein Phosphorylation and c-Myc Expression

This protocol details the detection of changes in the phosphorylation status of signaling proteins (e.g., ERK, p38, JNK, Akt) and the expression level of c-Myc in response to this compound treatment.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for phosphorylated and total forms of target proteins, and c-Myc)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells and treat with various concentrations of this compound for desired time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qRT-PCR) for c-Myc mRNA Levels

This method quantifies the changes in c-Myc gene expression at the transcriptional level following treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for c-Myc and a reference gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

Protocol:

-

Treat cells with this compound as described for Western blotting.

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qRT-PCR reaction with the qPCR master mix, cDNA template, and specific primers for c-Myc and the reference gene.

-

Perform the qRT-PCR using a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in c-Myc mRNA expression, normalized to the reference gene.

Caspase-3 Activity Assay

This assay measures the activity of the executioner caspase-3, a hallmark of apoptosis, in response to this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AFC for fluorometric assay)

-

Assay buffer

-

Microplate reader

Protocol:

-

Treat cells with this compound to induce apoptosis.

-

Lyse the cells and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 substrate and assay buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance (for colorimetric assay) or fluorescence (for fluorometric assay) using a microplate reader.

-

Calculate the fold-increase in caspase-3 activity relative to untreated control cells.

Mitochondrial Membrane Potential Assay using JC-1

This assay uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

-

Cell culture reagents

-

This compound

-

JC-1 dye

-

FACS buffer (e.g., PBS with 1% FBS)

-

Flow cytometer

Protocol:

-

Treat cells with this compound.

-

Harvest the cells and resuspend them in cell culture medium.

-

Add JC-1 dye to the cell suspension and incubate at 37°C for 15-30 minutes.

-

Wash the cells with FACS buffer.

-

Analyze the cells by flow cytometry. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.

-

Quantify the percentage of cells with depolarized mitochondria (green fluorescence).

Conclusion

This compound represents a promising anti-cancer agent with a distinct mechanism of action that circumvents some of the common mechanisms of resistance to traditional anthracyclines. Its primary interaction with PKC and the subsequent modulation of key cellular pathways, including the induction of apoptosis and the potent suppression of c-Myc, underscore its potential for the treatment of various malignancies. The information and protocols provided in this technical guide are intended to facilitate further research into the complex biology of this compound and to aid in the development of novel therapeutic strategies.

References

- 1. rsc.org [rsc.org]

- 2. pdspdb.unc.edu [pdspdb.unc.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity and intracellular biotransformation of N-benzyladriamycin-14-valerate (this compound) are modulated by changes in 14-O-acyl chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-benzyladriamycin-14-valerate and drug resistance: correlation of anthracycline structural modification with intracellular accumulation and distribution in multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Activity of N-benzyl-adriamycin-14-valerate (AD198), a new anthracycline derivate, in multidrug resistant human ovarian and breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of AD 198 Against Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of AD 198 (N-benzyladriamycin-14-valerate), a lipophilic anthracycline analog of doxorubicin. It summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes the underlying molecular mechanisms of action.

Quantitative Assessment of Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a range of human and canine cancer cell lines, including those exhibiting multidrug resistance. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | P-glycoprotein (Pgp) Status | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Human Breast Carcinoma | Negative | Comparable to Doxorubicin | Comparable to this compound | 96 | [1] |

| A2780 | Human Ovarian Carcinoma | Negative | Comparable to Doxorubicin | Comparable to this compound | 96 | [1] |

| MCF7AD | Human Breast Carcinoma | Positive (Doxorubicin-Resistant) | 0.15 | 2.5 | 96 | [1] |

| A2780 DX5 | Human Ovarian Carcinoma | Positive (Doxorubicin-Resistant) | 0.07 | 0.6 | 96 | [1] |

| K9TCC#1-Lillie | Canine Transitional Cell Carcinoma | Not Specified | Lower than Doxorubicin | Higher than this compound | 48 | [2] |

| K9TCC#2-Dakota | Canine Transitional Cell Carcinoma | Not Specified | Lower than Doxorubicin | Higher than this compound | 48 | [2] |

| K9TCC#4-Molly | Canine Transitional Cell Carcinoma | Not Specified | Lower than Doxorubicin | Higher than this compound | 48 | [2] |

| K9OSA#1-Zoe | Canine Osteosarcoma | Not Specified | Lower than Doxorubicin | Higher than this compound | 48 | [2] |

| K9OSA#2-Nashville | Canine Osteosarcoma | Not Specified | Lower than Doxorubicin | Higher than this compound | 48 | [2] |

| K9OSA#3-JJ | Canine Osteosarcoma | Not Specified | Lower than Doxorubicin | Higher than this compound | 48 | [2] |

| T24 | Human Transitional Cell Carcinoma | Not Specified | More effective than Doxorubicin | Less effective than this compound | 48 | [3] |

| UMUC3 | Human Transitional Cell Carcinoma | Not Specified | More effective than Doxorubicin | Less effective than this compound | 48 | [3] |

The data clearly indicates that this compound is particularly effective against doxorubicin-resistant cell lines that overexpress P-glycoprotein, suggesting it can circumvent this common mechanism of drug resistance.[1]

Mechanism of Action: Induction of Apoptosis via PKC-δ and p38 MAPK Signaling

This compound exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. A key mechanism involves the activation of the novel protein kinase C-delta (PKC-δ) and the subsequent activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2] This cascade of events ultimately leads to the activation of executioner caspases and the cleavage of essential cellular proteins, culminating in cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro cytotoxicity of this compound.

Cell Viability Assay (MTS Assay)

This protocol is adapted from studies on canine and human cancer cell lines.[2][4]

Objective: To determine the dose-dependent effect of this compound on the viability of tumor cells.

Workflow:

Materials:

-

96-well culture plates

-

Tumor cell lines

-

Complete culture medium

-

This compound stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed 3 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, and 1 µM) for 48 hours. A vehicle control (DMSO) should be included.

-

Following treatment, add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plates for the recommended time.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of cell viability.

-

Calculate IC50 values using appropriate software.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol is based on the methodology used to assess apoptosis in canine and human transitional cell carcinoma cell lines.[2][3][4]

Objective: To quantify the activation of caspase-3 and -7, key executioner caspases in apoptosis, following this compound treatment.

Workflow:

Materials:

-

6-well or 96-well plates

-

Tumor cell lines

-

Complete culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein concentration assay kit (Bradford or BCA)

-

Caspase-Glo® 3/7 Assay kit

-

Luminometer

Procedure:

-

Plate cells in 6-well plates (5 x 10⁵ cells/well) or 96-well plates and incubate for 24 hours.[3]

-

Treat cells with this compound (e.g., 1 µM) for 24 hours in serum-free media.[2][4]

-

After treatment, wash the cells twice with PBS and lyse them in ice-cold RIPA buffer.

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, incubate a specific amount of protein (e.g., 30-40 µg) with the Caspase-Glo® 3/7 reagent at a 1:1 ratio for 1 hour at room temperature.[2][3][4]

-

Measure the luminescence using a plate reader.

-

Normalize the luminescence values of treated samples to the vehicle control to determine the fold-change in caspase activity.

Western Blot Analysis for Apoptosis Markers

This protocol details the detection of cleaved PARP, a hallmark of apoptosis, and proteins involved in the this compound-induced signaling pathway.[2][4]

Objective: To qualitatively and semi-quantitatively assess the cleavage of PARP and the activation of PKC-δ and p38 after this compound treatment.

Procedure:

-

Cell Lysis: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, PKC-δ, phosphorylated-p38 (p-p38), total p38, and a loading control (e.g., actin) overnight at 4°C.

-

Washing: Wash the membrane multiple times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This compound has been shown to induce an accumulation of cells in the G2/M phase of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze cell cycle distribution.

Objective: To determine the effect of this compound on the cell cycle progression of tumor cells.

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population would be indicative of this compound-induced cell cycle arrest.

Conclusion

This compound is a promising cytotoxic agent with potent activity against a variety of tumor cell lines, including those resistant to conventional chemotherapy. Its mechanism of action, involving the induction of apoptosis through the PKC-δ and p38 MAPK signaling pathways, and its ability to cause G2/M cell cycle arrest, make it a compound of significant interest for further preclinical and clinical development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other novel anti-cancer compounds.

References

- 1. Activity of N-benzyl-adriamycin-14-valerate (AD198), a new anthracycline derivate, in multidrug resistant human ovarian and breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel derivative of doxorubicin, AD198, inhibits canine transitional cell carcinoma and osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidylinositol- 3-kinase inhibitor induces chemosensitivity to a novel derivative of doxorubicin, AD198 chemotherapy in human bladder cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

A Technical Overview of the Preclinical Anticancer Profile of AD 198

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro and in vivo studies on the anticancer activity of AD 198 (N-benzyladriamycin-14-valerate), a lipophilic anthracycline and a derivative of doxorubicin. This document outlines the compound's mechanism of action, presents key quantitative data from preclinical investigations, details the experimental methodologies employed, and visualizes the associated signaling pathways.

Quantitative Data Summary

The antitumor efficacy of this compound has been evaluated across a panel of cancer cell lines, demonstrating significant activity, often superior to its parent compound, doxorubicin. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Notes |

| Canine Cell Lines | Data from a study on canine transitional cell carcinoma and osteosarcoma.[1] | |||

| K9TCC#1-Lillie | Transitional Cell Carcinoma | ~0.04 | ~0.08 | This compound was significantly more effective than doxorubicin.[1] |

| K9TCC#2-Dakota | Transitional Cell Carcinoma | ~0.05 | ~0.10 | This compound was significantly more effective than doxorubicin.[1] |

| K9TCC#4-Molly | Transitional Cell Carcinoma | ~0.15 | ~0.30 | Cells were less responsive to both treatments compared to other cell lines.[1] |

| K9OSA#1-Zoe | Osteosarcoma | ~0.03 | ~0.06 | This compound was significantly more effective than doxorubicin.[1] |

| K9OSA#2-Nashville | Osteosarcoma | ~0.04 | ~0.08 | This compound was significantly more effective than doxorubicin.[1] |

| K9OSA#3-JJ | Osteosarcoma | ~0.12 | ~0.25 | Cells were less responsive to both treatments compared to other cell lines.[1] |

| Human Cell Lines | Data from studies on multidrug-resistant human ovarian and breast carcinoma cell lines.[2] | |||

| MCF-7 | Breast Cancer (Pgp-negative) | Comparable | Comparable | Comparable antitumor activity to doxorubicin.[2] |

| A2780 | Ovarian Carcinoma (Pgp-negative) | Comparable | Comparable | Comparable antitumor activity to doxorubicin.[2] |

| MCF7AD | Breast Cancer (Pgp-positive) | 0.15 | 2.5 | This compound was significantly more active in this multidrug-resistant cell line.[2] |

| A2780 DX5 | Ovarian Carcinoma (Pgp-positive) | 0.07 | 0.6 | This compound was significantly more active in this multidrug-resistant cell line.[2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

1. Cell Viability and Proliferation Assays:

-

Cell Lines and Culture: Canine transitional cell carcinoma (K9TCC) and osteosarcoma (K9OSA) primary cell lines were utilized.[1] Human breast cancer (MCF-7, MCF7AD) and ovarian carcinoma (A2780, A2780 DX5) cell lines were also used.[2] All cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound or doxorubicin for a specified duration (e.g., 96 hours of continuous exposure for the human cell lines).[2]

-

MTT Assay: To assess cell viability, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. After incubation, the formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were then calculated from the dose-response curves.

2. Apoptosis Assays:

-

Caspase-3/7 Activity Assay: To quantify apoptosis, a caspase-3/7 activity assay was performed.[1] Cells were treated with this compound or doxorubicin. Following treatment, a luminogenic substrate for caspase-3/7 was added. The luminescence, which is proportional to caspase activity, was measured using a luminometer.

-

Western Blotting for PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) cleavage is a hallmark of apoptosis. Following drug treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were transferred to a membrane, which was then incubated with primary antibodies against total PARP and cleaved PARP. After incubation with a secondary antibody, the protein bands were visualized using a chemiluminescence detection system.[1]

3. Western Blotting for Signaling Pathway Analysis:

-

Protein Extraction and Quantification: After treatment with this compound, with or without inhibitors (e.g., the p38 inhibitor SB203580), cells were lysed to extract total protein.[1] The protein concentration was determined using a standard protein assay.

-

Electrophoresis and Blotting: Equal amounts of protein were subjected to SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane was blocked and then incubated with primary antibodies specific for proteins of interest, such as PKC-δ, p38, phospho-p38, ERK, and AKT.[1][3] After washing, the membrane was incubated with a corresponding secondary antibody. The protein bands were detected using an enhanced chemiluminescence reagent and imaged.

4. In Vivo Antitumor Activity:

-

Animal Models: In vivo studies have been conducted using NOD SCID mice transplanted with TRAF3-deficient mouse B-lymphoma cells or human multiple myeloma cells.[3]

-

Drug Administration and Monitoring: Tumor-bearing mice were treated with this compound. Tumor growth was monitored over time, and the efficacy of the treatment was assessed by comparing tumor volume in treated versus control groups.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through multiple signaling pathways. The key mechanisms identified to date are illustrated below.

1. PKC-δ and p38 Signaling Pathway in Canine Cancer Cells:

In canine transitional cell carcinoma and osteosarcoma cells, this compound induces apoptosis through the activation of the PKC-δ and p38 signaling pathways.[1]

Caption: this compound-induced apoptosis via the PKC-δ/p38 pathway in canine cancer cells.

2. c-Myc Suppression in B-Lymphoma and Multiple Myeloma:

In TRAF3-deficient mouse B-lymphoma and human multiple myeloma cells, this compound exhibits potent antitumor activity through a PKCδ-independent mechanism that involves the striking suppression of c-Myc expression and inhibition of ERK, p38, and JNK phosphorylation.[3]

Caption: this compound suppresses c-Myc and MAPK signaling, leading to apoptosis.

3. Experimental Workflow for In Vitro Anticancer Activity Assessment:

The general workflow for evaluating the in vitro anticancer activity of this compound is outlined below.

Caption: General experimental workflow for in vitro evaluation of this compound.

References

- 1. A novel derivative of doxorubicin, AD198, inhibits canine transitional cell carcinoma and osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of N-benzyl-adriamycin-14-valerate (AD198), a new anthracycline derivate, in multidrug resistant human ovarian and breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-benzyladriamycin-14-valerate (this compound) exhibits potent anti-tumor activity on TRAF3-deficient mouse B lymphoma and human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preclinical Path of AD 198: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD 198, a novel N-benzyladriamycin-14-valerate, represents a promising lipophilic analog of doxorubicin with a distinct mechanism of action that circumvents typical multidrug resistance pathways. As a potential anticancer agent, a thorough understanding of its physicochemical properties is paramount for preclinical and clinical development. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering insights into its handling, formulation, and analysis. While specific quantitative data for this compound is not extensively available in public literature, this document outlines established experimental protocols for determining these crucial parameters and details its known signaling pathways.

Introduction

This compound, also known as N-benzyladriamycin-14-valerate, is a derivative of the widely used chemotherapeutic agent doxorubicin (adriamycin). Its structural modifications, including a benzyl substituent on the glycosidic amine and a valerate ester at the C-14 position, confer a high degree of lipophilicity. This characteristic is believed to be crucial for its ability to overcome P-glycoprotein mediated drug efflux, a common mechanism of multidrug resistance in cancer cells. Unlike its parent compound, which primarily targets nuclear DNA, this compound exhibits a distinct mechanism of action by activating the Protein Kinase C-delta (PKC-δ) signaling pathway in the cytoplasm. This guide serves as a foundational resource for researchers, providing essential information on the solubility and stability of this compound to support further investigation and development.

Solubility Profile of this compound

Table 1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Poor | Highly lipophilic structure with large non-polar surface area. |

| Phosphate-Buffered Saline (PBS) | Poor | Similar to water, ionic nature of the buffer does not significantly enhance solubility of lipophilic compounds. |

| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent known for its ability to dissolve a wide range of non-polar and polar compounds. |

| Ethanol | Moderate to High | A polar protic solvent that can dissolve many lipophilic compounds. |

| Methanol | Moderate to High | Similar to ethanol, a polar protic solvent capable of dissolving lipophilic molecules. |

Experimental Protocol for Determining Equilibrium Solubility

To obtain precise solubility data, an equilibrium solubility assay (shake-flask method) is recommended.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or µg/mL.

Stability Profile of this compound

The stability of this compound is a critical factor for its storage, formulation, and in vivo efficacy. Its ester linkage at the C-14 position is a potential site for hydrolysis.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Purpose |

| Acid Hydrolysis | 0.1 M HCl | To assess degradation in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH | To assess degradation in alkaline conditions, particularly hydrolysis of the ester linkage. |

| Oxidation | 3% H₂O₂ | To evaluate susceptibility to oxidative degradation. |

| Thermal Stress | 60°C | To determine the effect of elevated temperature on stability. |

| Photostability | ICH Q1B guidelines (exposure to light) | To assess degradation upon exposure to light. |

Experimental Protocol for a Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound solution (in a suitable solvent)

-

Stress reagents (HCl, NaOH, H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

-

Prepare stock solutions of this compound.

-

For each stress condition, mix the this compound solution with the respective stress reagent or expose it to the specified condition for a defined period.

-

At various time points, withdraw samples.

-

Neutralize the acid and base-stressed samples.

-

Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

-

Characterize the major degradation products using techniques like LC-MS/MS and NMR.

Analytical Methodology

A validated, stability-indicating HPLC method is crucial for the accurate quantification of this compound and its degradation products.

Recommended HPLC Method Parameters